

# Application Notes: Sodium Lactate in the Cryopreservation of Cell Lines

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## Compound of Interest

Compound Name: Sodium lactate

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## Introduction

Cryopreservation is an essential technique for the long-term storage of cultured cell lines, ensuring genetic stability and providing a ready source for experiments. The most common cryoprotective agent (CPA) is dimethyl sulfoxide (DMSO), valued for its ability to permeate cell membranes and prevent the formation of damaging intracellular ice crystals. However, DMSO exhibits cellular toxicity and can influence cell differentiation, prompting research into alternative, less toxic cryoprotectants.

**Sodium lactate**, the sodium salt of lactic acid, is a naturally occurring osmolyte and has been explored as a cryoprotectant in various biological systems, notably in the preservation of red blood cells and fish surimi.[1][2] Its potential advantages include low toxicity and its role as a potential energy source for cells.[3] While not a conventional cryoprotectant for cultured cell lines, its properties merit investigation as a potential alternative or supplement to existing protocols.

These application notes provide an overview of the current, albeit limited, knowledge on the use of **sodium lactate** in cryopreservation and present experimental protocols for its evaluation in cultured cell lines. It is important to note that the use of **sodium lactate** for cryopreserving adherent and suspension cell lines is not yet a widely established method, and the provided protocols should be considered as a starting point for optimization.

## Putative Mechanism of Action

The precise mechanism of **sodium lactate** as a cryoprotectant in nucleated mammalian cells is not fully elucidated but is thought to involve several principles of cryopreservation:

- **Osmotic Effects:** As an osmolyte, **sodium lactate** can help to dehydrate the cell before freezing, reducing the amount of intracellular water available to form ice crystals.
- **Vitrification:** By increasing the solute concentration, **sodium lactate** can contribute to the vitrification of the intracellular environment, a glass-like state that prevents ice crystal formation.
- **Membrane Stabilization:** Like other solutes, **sodium lactate** may interact with the lipid bilayer of the cell membrane, increasing its stability during the stresses of freezing and thawing.
- **Metabolic Support:** Lactate can be utilized by many cell types as an energy source, which may aid in cellular recovery post-thaw.[\[3\]](#)

## Data Presentation: Comparative Viability of Cryoprotective Agents

Direct quantitative data on the efficacy of **sodium lactate** for the cryopreservation of cultured cell lines is not readily available in published literature. Therefore, the following table presents a summary of data for other alternative cryoprotectants compared to the standard 10% DMSO protocol to provide a baseline for experimentation.

Cell Line	Cryoprotectant	Concentration	Post-Thaw Viability (%)	Recovery (%)	Apoptosis (%)	Reference
Vero	10% Glycerol	10% (v/v)	70	Not Reported	Not Reported	[4]
Vero	10% DMSO	10% (v/v)	60	Not Reported	Not Reported	[4]
hMSC	Ectoin	1-10% (w/v)	up to 72	Not Reported	Not Reported	[5]
hMSC	Proline	1-10% (w/v)	22	Not Reported	Not Reported	[5]
hMSC	Glycerol	5-20% (v/v)	0	Not Reported	Not Reported	[5]
Adipose-Derived Stem Cells	2% DMSO	2% (v/v)	~84	Not Reported	Not Reported	[6]
Adipose-Derived Stem Cells	10% DMSO	10% (v/v)	~88	Not Reported	Not Reported	[6]
L929	Carboxylated $\epsilon$ -poly-L-lysine	7.5% (w/w)	>80	Not Reported	Not Reported	[7][8]

## Experimental Protocols

The following are experimental protocols designed to test **sodium lactate** as a cryoprotectant for both adherent and suspension cell lines. These protocols are based on standard cryopreservation techniques and incorporate **sodium lactate** as an experimental variable. It is crucial to perform initial validation experiments to determine the optimal concentration of **sodium lactate** and its compatibility with specific cell lines.

# Protocol 1: Cryopreservation of Adherent Cell Lines with Sodium Lactate

## Materials:

- Complete cell culture medium
- Phosphate-buffered saline (PBS),  $\text{Ca}^{2+}$ / $\text{Mg}^{2+}$ -free
- Trypsin-EDTA solution
- Fetal Bovine Serum (FBS)
- **Sodium Lactate** solution (sterile, cell culture grade)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Cryovials, sterile
- Controlled-rate freezing container (e.g., Mr. Frosty)
- $-80^{\circ}\text{C}$  freezer
- Liquid nitrogen storage tank

## Procedure:

- Cell Culture: Culture adherent cells in appropriate flasks until they reach 80-90% confluency. Ensure the cells are in the logarithmic growth phase.
- Harvesting:
  - Aspirate the culture medium.
  - Wash the cell monolayer with PBS.
  - Add Trypsin-EDTA solution to detach the cells.
  - Incubate at  $37^{\circ}\text{C}$  until cells are detached.

- Neutralize the trypsin with complete culture medium containing FBS.
- Transfer the cell suspension to a conical tube.
- Cell Counting and Viability:
  - Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
- Centrifugation: Centrifuge the cell suspension at 100-200 x g for 5 minutes.
- Preparation of Cryopreservation Media:
  - Prepare a basal cryopreservation medium of 90% FBS and 10% DMSO (Control).
  - Prepare experimental cryopreservation media containing varying concentrations of **sodium lactate**. A starting point, based on red blood cell protocols, is a final concentration of 0.14 M **sodium lactate**. It is recommended to test a range of concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) with and without a reduced concentration of DMSO (e.g., 5%).
  - Example Experimental Medium: 85% FBS, 5% DMSO, 10% of a 1.4 M **Sodium Lactate** stock solution (final concentration 0.14 M).
- Resuspension:
  - Carefully aspirate the supernatant from the cell pellet.
  - Resuspend the cell pellet in the prepared cryopreservation medium at a concentration of  $1-5 \times 10^6$  cells/mL.
- Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
- Freezing:
  - Place the cryovials into a controlled-rate freezing container.
  - Place the container in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.

- Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.

## Protocol 2: Cryopreservation of Suspension Cell Lines with Sodium Lactate

Procedure:

- Cell Culture: Culture suspension cells to a density within the logarithmic growth phase.
- Harvesting: Transfer the cell suspension to a conical tube.
- Cell Counting and Viability: Perform a cell count and determine viability.
- Centrifugation: Centrifuge at 100-200 x g for 5 minutes.
- Preparation of Cryopreservation Media: Prepare control and experimental media as described in Protocol 1.
- Resuspension: Resuspend the cell pellet in the cryopreservation medium at  $1-5 \times 10^6$  cells/mL.
- Aliquoting and Freezing: Follow steps 7-9 from Protocol 1.

## Protocol 3: Thawing of Cryopreserved Cells

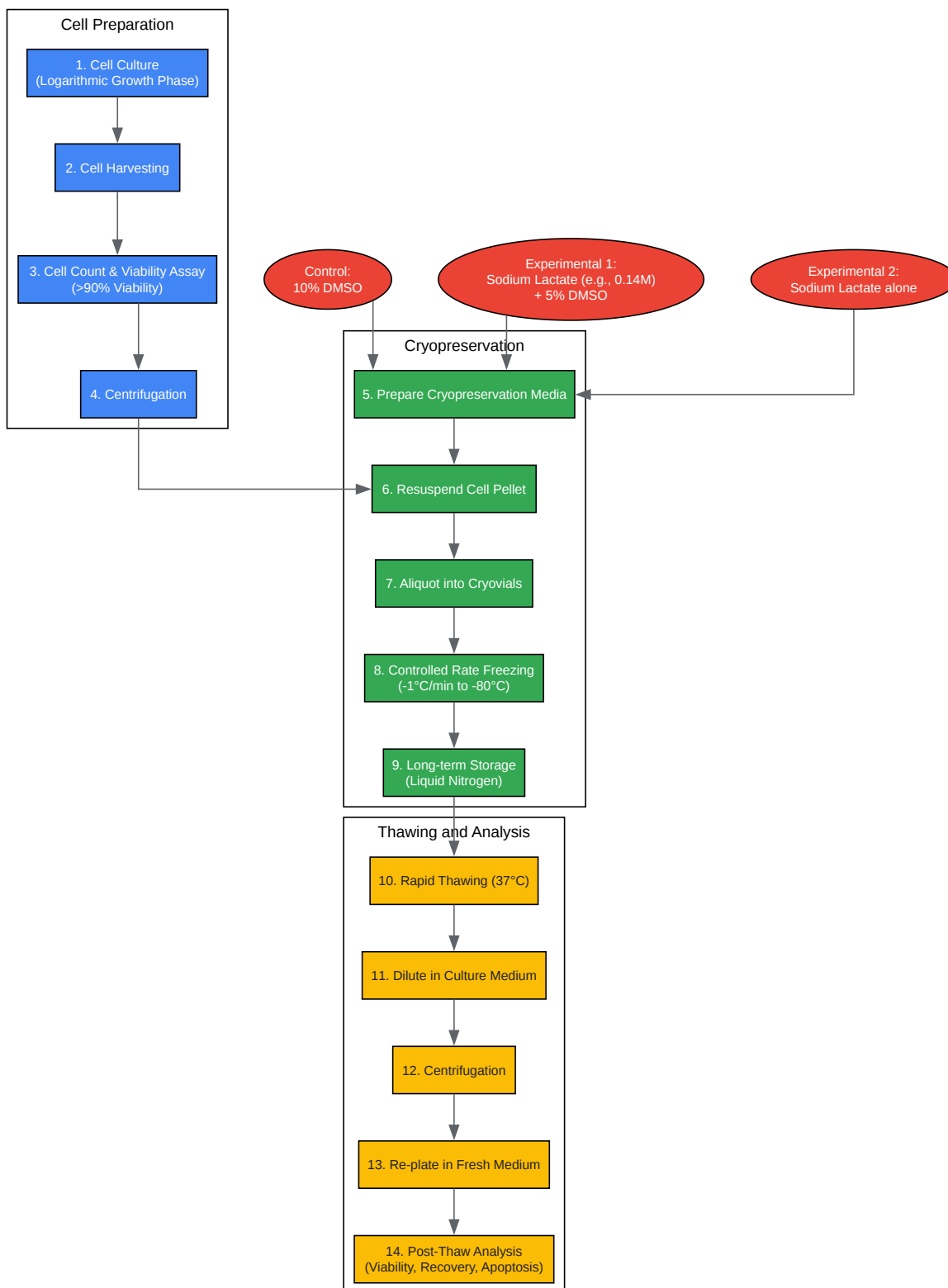
Procedure:

- Rapid Thawing: Remove the cryovial from liquid nitrogen and immediately place it in a 37°C water bath. Agitate gently until only a small ice crystal remains.
- Dilution: Aseptically transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
- Centrifugation: Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
- Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells in an appropriate culture vessel.

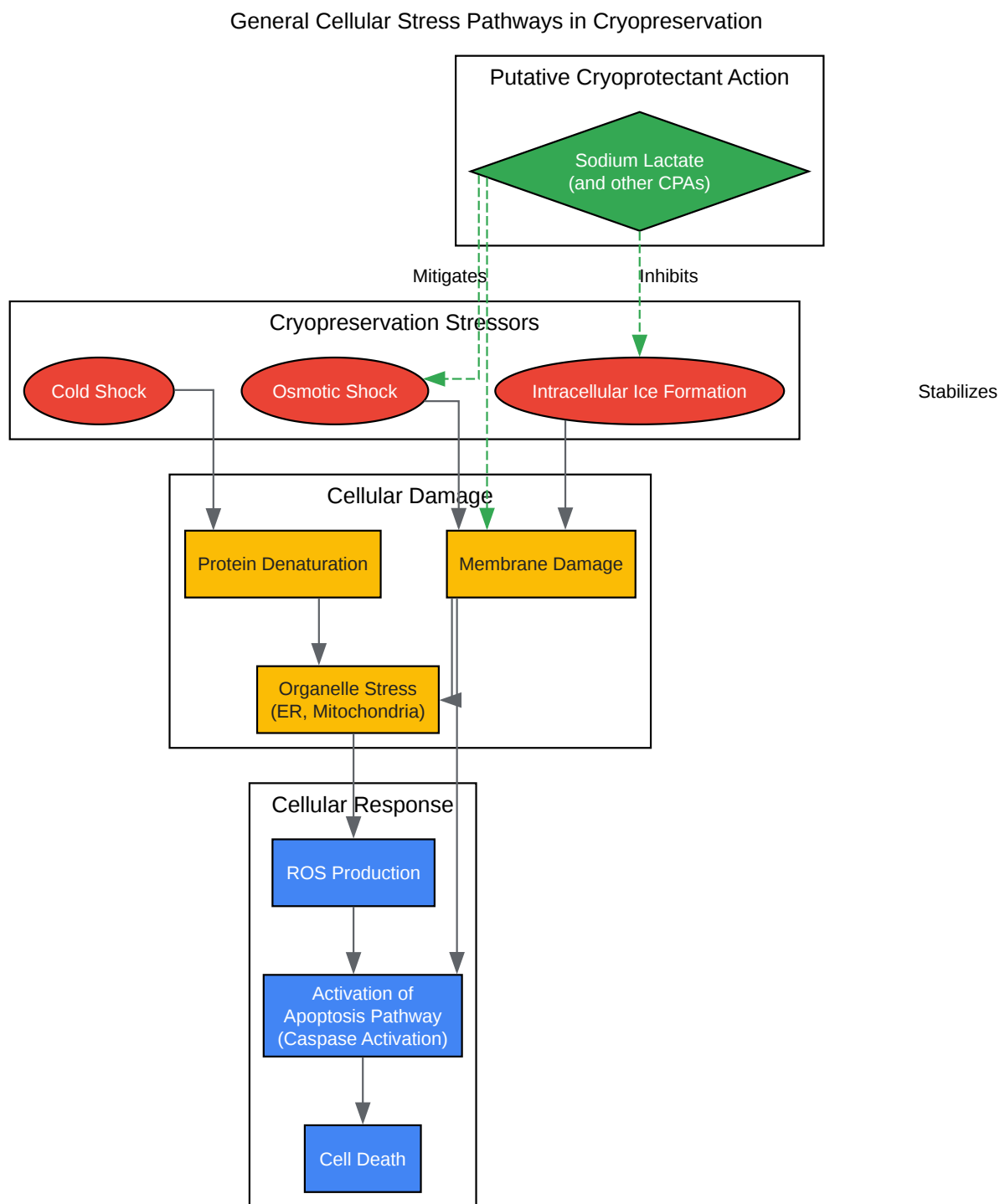
- Post-Thaw Analysis: Assess cell viability and attachment (for adherent cells) 24 hours post-thawing.

## Mandatory Visualizations

## Experimental Workflow for Evaluating Sodium Lactate in Cryopreservation

[Click to download full resolution via product page](#)Caption: Workflow for testing **sodium lactate** as a cryoprotectant.





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Caption: Cryopreservation-induced cellular stress pathways.

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